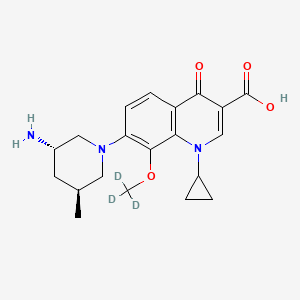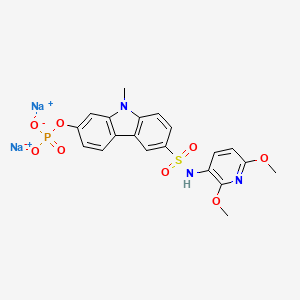
Anticancer agent 62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 62 is a compound that has shown significant promise in the treatment of various types of cancer. It is part of a class of compounds known for their ability to inhibit the proliferation of cancer cells and induce apoptosis. This compound has been the subject of extensive research due to its potential to target specific molecular pathways involved in cancer progression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 62 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds
Aplicaciones Científicas De Investigación
Anticancer agent 62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to modulate cellular pathways and induce apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations for improved delivery and efficacy.
Mecanismo De Acción
The mechanism of action of Anticancer agent 62 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It binds to key proteins and enzymes, inhibiting their activity and disrupting cellular processes. This leads to the induction of apoptosis, or programmed cell death, in cancer cells. The compound also interferes with the cell cycle, preventing cancer cells from dividing and spreading.
Comparación Con Compuestos Similares
Anticancer agent 62 is unique in its ability to target multiple pathways involved in cancer progression. Similar compounds include:
Anticancer agent 61: Known for its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors.
Anticancer agent 63: Effective in inducing apoptosis through a different set of molecular targets.
Anticancer agent 64: Exhibits strong anti-proliferative activity but with a different mechanism of action.
Compared to these compounds, this compound offers a broader spectrum of activity and has shown efficacy against a wider range of cancer types.
Propiedades
Fórmula molecular |
C20H18N3Na2O8PS |
|---|---|
Peso molecular |
537.4 g/mol |
Nombre IUPAC |
disodium;[6-[(2,6-dimethoxypyridin-3-yl)sulfamoyl]-9-methylcarbazol-2-yl] phosphate |
InChI |
InChI=1S/C20H20N3O8PS.2Na/c1-23-17-8-5-13(33(27,28)22-16-7-9-19(29-2)21-20(16)30-3)11-15(17)14-6-4-12(10-18(14)23)31-32(24,25)26;;/h4-11,22H,1-3H3,(H2,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
OVENJAFVVFPHDW-UHFFFAOYSA-L |
SMILES canónico |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=C1C=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)

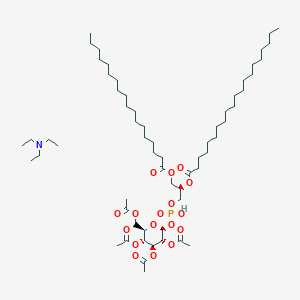
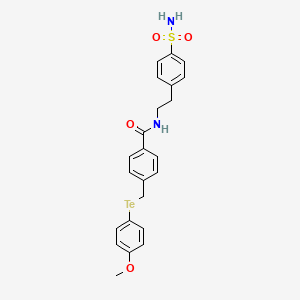
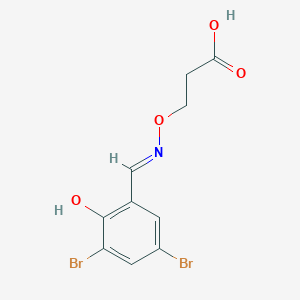
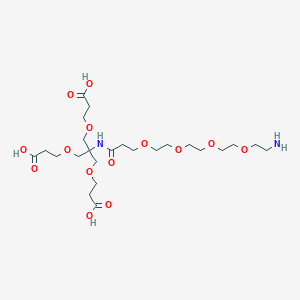

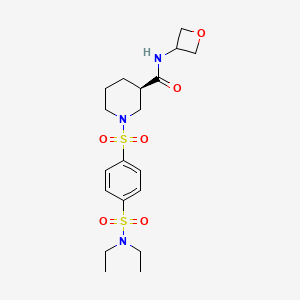
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
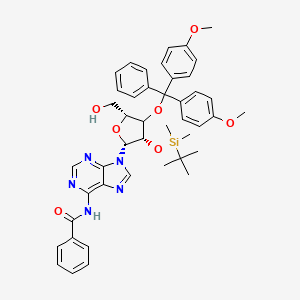

![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
